OU749

Description

Structure

3D Structure

Properties

IUPAC Name |

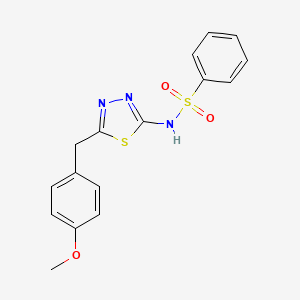

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c1-22-13-9-7-12(8-10-13)11-15-17-18-16(23-15)19-24(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXWBMZVLJCKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366842 | |

| Record name | OU749 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801122 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

519170-13-9 | |

| Record name | OU749 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the novel sulfonamide compound, N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide. This document is intended for an audience with a strong background in chemistry and pharmacology.

Chemical Properties and Data

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a synthetic organic compound featuring a core 1,3,4-thiadiazole ring, which is a common scaffold in medicinal chemistry. The molecule is further functionalized with a 4-methoxybenzyl group and a benzenesulfonamide moiety. These functional groups are expected to impart specific physicochemical and biological properties to the molecule. Detailed chemical data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅N₃O₃S₂ | PubChem[1][2] |

| Molecular Weight | 361.44 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 361.05548 Da | PubChem[1][2] |

| IUPAC Name | N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide | PubChem[1][2] |

| SMILES | COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3 | PubChem[1][2] |

| InChI | InChI=1S/C16H15N3O3S2/c1-22-13-9-7-12(8-10-13)11-15-17-18-16(23-15)19-24(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19) | PubChem[1][2] |

| InChIKey | QCXWBMZVLJCKHF-UHFFFAOYSA-N | PubChem[1][2] |

| Predicted XlogP | 2.8 | PubChem[1][2] |

| Predicted Hydrogen Bond Donors | 1 | PubChem |

| Predicted Hydrogen Bond Acceptors | 5 | PubChem |

| Predicted Rotatable Bond Count | 5 | PubChem |

| Predicted Topological Polar Surface Area | 99.4 Ų | PubChem |

| Predicted Heavy Atom Count | 24 | PubChem |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is not available in the public domain, a plausible two-step synthetic route can be proposed based on established methodologies for similar compounds.

Synthesis of 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole (Intermediate)

The synthesis of the key intermediate, 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole, can be achieved through the cyclization of a thiosemicarbazide derivative. A general procedure is outlined below.

Materials:

-

4-methoxyphenylacetic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or a similar dehydrating agent

-

Suitable solvent (e.g., toluene, xylene)

-

Base (e.g., pyridine, triethylamine)

Procedure:

-

A mixture of 4-methoxyphenylacetic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is suspended in a suitable solvent.

-

The mixture is cooled in an ice bath, and phosphorus oxychloride (1.1 equivalents) is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide (Final Product)

The final compound is synthesized by the sulfonylation of the 2-amino group of the intermediate with benzenesulfonyl chloride.

Materials:

-

2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole

-

Benzenesulfonyl chloride

-

Pyridine or another suitable base

-

Dichloromethane (DCM) or another suitable solvent

Procedure:

-

2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole (1 equivalent) is dissolved in a mixture of pyridine and DCM.

-

The solution is cooled in an ice bath, and benzenesulfonyl chloride (1.1 equivalents) is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The progress of the reaction is monitored by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the pure N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: The melting point would be determined to assess the purity of the compound.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide have not been explicitly reported, the presence of the benzenesulfonamide-substituted 1,3,4-thiadiazole scaffold strongly suggests potential interactions with specific biological targets.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[3][4][5][6] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of CA are involved in numerous physiological and pathological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[4][5] It is highly probable that N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide acts as an inhibitor of one or more CA isoforms. The sulfonamide moiety can coordinate to the zinc ion in the active site of the enzyme, leading to inhibition.

TGF-β Signaling Pathway Inhibition

Several studies have reported that derivatives of 1,3,4-thiadiazole can act as inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][7] The TGF-β pathway plays a crucial role in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer and fibrosis.[8][9] Specifically, some thiadiazole-containing compounds have been shown to inhibit the TGF-β type I receptor kinase (ALK5).[7] Inhibition of ALK5 prevents the phosphorylation and activation of downstream signaling molecules, Smad2 and Smad3, thereby blocking the pro-fibrotic and pro-tumorigenic effects of TGF-β. Given its structural features, N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide may also exhibit inhibitory activity against this pathway.

Experimental Workflow for Biological Activity Screening

To elucidate the biological activity of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide, a systematic screening approach should be employed.

Conclusion

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a compound of significant interest for drug discovery and development. Based on its structural features, it is a promising candidate for inhibition of carbonic anhydrases and potentially other key signaling pathways such as the TGF-β pathway. Further experimental validation of its synthesis, physicochemical properties, and biological activities is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their future investigations of this and related molecules.

References

- 1. excli.de [excli.de]

- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. WO2004060362A3 - COMPOSITIONS AND METHODS FOR INHIBITING TGF-β - Google Patents [patents.google.com]

- 7. Buy N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide [smolecule.com]

- 8. WO2004060362A2 - COMPOSITIONS AND METHODS FOR INHIBITING TGF-β - Google Patents [patents.google.com]

- 9. Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to a class of molecules containing both a 1,3,4-thiadiazole ring and a benzenesulfonamide group. These structural motifs are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical identity, synthesis, and potential biological activities.

Chemical Identity

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzenesulfonamide .

Synonyms

While no widely recognized common synonyms exist for this specific compound, it may be referred to in scientific literature by its chemical name or a designated compound number within a particular study.

Chemical Structure

The Diverse Biological Activities of 1,3,4-Thiadiazole Sulfonamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring, a five-membered heterocycle containing sulfur and two nitrogen atoms, is a privileged scaffold in medicinal chemistry. When coupled with a sulfonamide moiety, this core structure gives rise to a class of compounds with a remarkably broad spectrum of biological activities. These derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating efficacy as anticancer, antibacterial, antifungal, and enzyme-inhibiting molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 1,3,4-thiadiazole sulfonamide derivatives, with a focus on quantitative data, experimental methodologies, and the elucidation of key cellular pathways.

Synthesis of 1,3,4-Thiadiazole Sulfonamide Derivatives

The synthesis of 1,3,4-thiadiazole sulfonamide derivatives typically involves a multi-step process. A common synthetic route commences with the reaction of thiosemicarbazide with a carboxylic acid or its derivative to form a 2-amino-5-substituted-1,3,4-thiadiazole. This intermediate is then reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to yield the final sulfonamide derivative.

Experimental Protocol: Synthesis of N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide

This protocol describes the synthesis of a key intermediate in the development of various 1,3,4-thiadiazole sulfonamide derivatives.

Materials:

-

2-amino-5-mercapto-1,3,4-thiadiazole

-

Chlorine gas

-

Acetonitrile

-

Ammonia

-

Acetic anhydride

Procedure:

-

Chlorination: A suspension of 2-amino-5-mercapto-1,3,4-thiadiazole in aqueous acetonitrile is cooled to 0-5°C. Chlorine gas is bubbled through the mixture until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).

-

Ammonolysis: The resulting sulfonyl chloride is then treated with aqueous ammonia at a low temperature to form the sulfonamide.

-

Acetylation: The amino group of the sulfonamide is acetylated using acetic anhydride to yield N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide.

-

Purification: The final product is purified by recrystallization from a suitable solvent, such as ethanol.

Anticancer Activity

1,3,4-Thiadiazole sulfonamides have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanism of action is often multi-faceted, involving the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest.

Carbonic Anhydrase Inhibition

A primary mechanism underlying the anticancer activity of many 1,3,4-thiadiazole sulfonamides is their potent inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1] These enzymes play a crucial role in maintaining the pH balance in tumor microenvironments, and their inhibition leads to intracellular acidification and subsequent apoptosis.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1,3,4-thiadiazole sulfonamide derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Spiro-acenaphthylene tethered-[2][3][4]-thiadiazole | Renal (RXF393) | 7.01 ± 0.39 | [5] |

| Colon (HT29) | 24.3 ± 1.29 | [5] | |

| Melanoma (LOX IMVI) | 9.55 ± 0.51 | [5] | |

| Diazene derivative 2 | Breast (MCF-7) | 1.18 | [6] |

| Colon (Caco2) | 5.28 | [6] | |

| Liver (HepG-2) | 7.15 | [6] | |

| Dihydroxyphenyl triazene derivative 5 | Colon (Caco2) | 3.03 | [6] |

| Liver (HepG-2) | 5.66 | [6] | |

| Breast (MCF-7) | 12.50 | [6] | |

| Carbohydrazide coumarin 18 | Colon (Caco2) | 2.00 | [6] |

| Liver (HepG2) | 12.30 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

1,3,4-Thiadiazole sulfonamide derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Antibacterial Activity

1,3,4-Thiadiazole sulfonamides have demonstrated significant potential as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action is believed to involve the inhibition of essential bacterial enzymes.

Quantitative Antibacterial Activity Data

The antibacterial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiourea derivative 6a | Staphylococcus aureus | 0.78 | [2] |

| Thiourea derivative 6c | Staphylococcus aureus | 3.125 | [2] |

| Thiourea derivative 6h | Staphylococcus aureus | 3.125 | [2] |

| Thiourea derivative 6i | Staphylococcus aureus | 3.125 | [2] |

| Compound G | Staphylococcus aureus | 3.125 | [2] |

| Escherichia coli | 3.125 | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other suitable broth medium

-

1,3,4-Thiadiazole sulfonamide derivatives

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in the broth medium in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Antifungal Activity

Several 1,3,4-thiadiazole sulfonamide derivatives have shown promising antifungal activity, particularly against Candida species. A key mechanism of their antifungal action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.

Quantitative Antifungal Activity Data

The antifungal activity is also commonly reported as MIC values.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 3l (2,4-dichlorophenyl derivative) | Candida albicans ATCC 10231 | 5 | [3] |

| Candida crusei ATCC 6258 | 10 | [3] | |

| Candida glabrata ATCC 2001 | 10 | [3] | |

| Candida famata | 10 | [3] | |

| Compound 3k (2,4-difluorophenyl derivative) | Candida albicans ATCC 10231 | 10 | [3] |

| Candida crusei ATCC 6528 | 10 | [3] | |

| Candida famata | 10 | [3] | |

| 2-Amino-1,3,4-thiadiazole (AT) | Candida albicans | 0.5 mg/cm³ | [7] |

| 2-Acetylamino-1,3,4-thiadiazole-5-sulfonamide (AcATS) | Candida albicans | 50.0 mg/cm³ | [7] |

Experimental Protocol: Ergosterol Quantification Assay

This assay is used to investigate the effect of antifungal compounds on ergosterol biosynthesis.

Materials:

-

Fungal cells (Candida species)

-

Antifungal compounds

-

Saponification solution (alcoholic KOH)

-

n-Heptane

-

HPLC system with a UV detector

Procedure:

-

Cell Treatment: Fungal cells are cultured in the presence and absence of the test compounds.

-

Ergosterol Extraction: The cells are harvested, and the ergosterol is extracted by saponification followed by liquid-liquid extraction with n-heptane.

-

HPLC Analysis: The extracted ergosterol is quantified by high-performance liquid chromatography (HPLC) with UV detection.

-

Data Analysis: The percentage of ergosterol inhibition is calculated by comparing the ergosterol content in treated cells to that in untreated control cells.

Conclusion and Future Perspectives

1,3,4-Thiadiazole sulfonamide derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. Their demonstrated efficacy against cancer, bacteria, and fungi, coupled with well-defined mechanisms of action, makes them attractive candidates for further drug development. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on in vivo studies to validate their therapeutic potential. The continued exploration of this chemical scaffold is poised to yield novel and effective therapeutic agents to address significant unmet medical needs.

References

- 1. Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

Potential Therapeutic Targets of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide belongs to a class of heterocyclic sulfonamides that has garnered significant attention in medicinal chemistry. The core structure, featuring a 1,3,4-thiadiazole ring linked to a benzenesulfonamide moiety, is a well-established pharmacophore known to interact with specific biological targets. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound and its close analogs, summarizes quantitative inhibitory data, details relevant experimental methodologies, and provides visual representations of key biological pathways and experimental workflows. While direct experimental data for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is limited in publicly available literature, extensive research on structurally related compounds strongly indicates that its primary therapeutic targets are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs) .

Primary Therapeutic Target: Carbonic Anhydrases (CAs)

The benzenesulfonamide group is a classic zinc-binding group, making compounds containing this moiety potent inhibitors of carbonic anhydrases. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is crucial in a multitude of physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways.[1][2][3] Humans express 15 different CA isoforms, some of which are cytosolic (hCA I, II, III, VII), membrane-bound (hCA IV, IX, XII, XIV), or mitochondrial (hCA V).[4] Dysregulation of CA activity is implicated in various pathologies, making them attractive drug targets.

The 1,3,4-thiadiazole scaffold in conjunction with the sulfonamide group has been extensively explored for the development of potent and isoform-selective CA inhibitors.[1][5][6] The inhibitory mechanism involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide ion.

Structure-Activity Relationship (SAR) Insights from Analogs

Table 1: Carbonic Anhydrase Inhibition Data for Structurally Related N-(5-substituted-1,3,4-thiadiazol-2-yl)benzenesulfonamides

| Compound/Analog Description | hCA I (Ki/IC50) | hCA II (Ki/IC50) | hCA IX (Ki/IC50) | hCA XII (Ki/IC50) | Reference |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide (Acetazolamide precursor) | - | - | - | - | [7] |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-ureidobenzenesulfonamide derivatives | 0.144-15.65 nM (IC50) | 0.109-17.95 nM (IC50) | - | - | |

| 4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-benzenesulfonamide | - (Good anticonvulsant activity) | - | - | - | |

| Thiadiazolyl-benzenesulfonamide derivatives with aromatic tail | - | 2.4-31.6 nM (Ki) | - | 1.5-88.5 nM (Ki) | [8] |

| 5-substituted-1,3,4-thiadiazole-2-thione derivatives | 2.55-222 µM (Ki) | 2.0-433 µM (Ki) | 1.25-148 µM (Ki) | - | [9] |

Note: This table presents data for structurally related compounds to infer the potential activity of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide. The nature of the substituent at the 5-position significantly influences the inhibitory profile.

Based on the available data, it is highly probable that N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a potent inhibitor of several hCA isoforms, particularly the cytosolic hCA II and the tumor-associated hCA IX and hCA XII. The 4-methoxybenzyl group at the 5-position is expected to influence the binding affinity and selectivity by interacting with amino acid residues in the active site cavity.

Potential Therapeutic Applications

Given the likely potent inhibition of specific carbonic anhydrase isoforms, N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide and its derivatives could be investigated for a range of therapeutic applications:

-

Anticancer Agents: Tumor-associated isoforms hCA IX and hCA XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[10] Selective inhibitors of these isoforms are being actively pursued as novel anticancer therapies.[10][11]

-

Antiglaucoma Agents: Inhibition of hCA II in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure. This is a well-established mechanism for the treatment of glaucoma.

-

Anticonvulsants: Some CA inhibitors have shown anticonvulsant activity, and derivatives of 1,3,4-thiadiazole have been evaluated for this purpose.[12]

-

Diuretics: Inhibition of CA in the renal tubules can lead to diuretic effects.

Experimental Protocols

The following sections detail the general methodologies employed in the characterization of N-(5-substituted-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives as carbonic anhydrase inhibitors.

Synthesis of N-(5-substituted-1,3,4-thiadiazol-2-yl)benzenesulfonamides

A general synthetic route involves a multi-step process:

-

Formation of the 1,3,4-thiadiazole ring: This is typically achieved through the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphoric acid.

-

Introduction of the benzenesulfonamide moiety: The 2-amino-5-substituted-1,3,4-thiadiazole intermediate is then reacted with a substituted benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final N-(5-substituted-1,3,4-thiadiazol-2-yl)benzenesulfonamide.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against different CA isoforms is typically determined by measuring the inhibition of the enzyme's esterase or CO2 hydratase activity.

-

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are purified to homogeneity. The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Assay Principle (Esterase Activity): The assay measures the hydrolysis of a chromogenic ester substrate, such as 4-nitrophenyl acetate (NPA), by the CA enzyme. The product, 4-nitrophenol, can be monitored spectrophotometrically.

-

Procedure:

-

A solution containing buffer (e.g., Tris-HCl), the CA enzyme, and varying concentrations of the inhibitor is pre-incubated.

-

The reaction is initiated by the addition of the NPA substrate.

-

The rate of 4-nitrophenol formation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm).

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition versus the inhibitor concentration.

-

The Ki (inhibition constant) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

-

Visualizations

Signaling Pathway: Mechanism of Carbonic Anhydrase Inhibition

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Experimental Workflow: CA Inhibition Assay

Caption: Experimental Workflow for Carbonic Anhydrase Inhibition Assay.

Conclusion

While direct experimental evidence for the therapeutic targets of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is not extensively documented, the wealth of data on structurally analogous compounds provides a strong basis for predicting its biological activity. The primary therapeutic targets are unequivocally the carbonic anhydrase enzymes. The compound is expected to be a potent inhibitor of several hCA isoforms, with potential applications in oncology, glaucoma, and neurology. Further research is warranted to elucidate the specific isoform selectivity and in vivo efficacy of this compound to fully realize its therapeutic potential. The experimental protocols and workflows detailed herein provide a foundational framework for such future investigations.

References

- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 3. Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Series of Thiadiazolyl-Benzenesulfonamides Incorporating an Aromatic Tail as Isoform-Selective, Potent Carbonic Anhydrase II/XII Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 11. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tsijournals.com [tsijournals.com]

In Silico Prediction of ADMET Properties for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide. In the absence of direct experimental data, this report leverages established in silico predictive models and the known pharmacological profiles of 1,3,4-thiadiazole derivatives to generate a robust ADMET profile. This document serves as a vital resource for early-stage drug discovery, enabling researchers to make informed decisions regarding the potential of this compound as a therapeutic agent. The methodologies for in silico ADMET prediction are detailed, and key data is presented in structured tables for clarity and comparative analysis.

Introduction

The journey of a drug from discovery to market is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic and safety profiles.[1] The early assessment of ADMET properties is therefore critical to de-risk drug development projects, saving both time and resources.[1] In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate the potential of new chemical entities.[1][2]

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a compound of interest, incorporating the biologically active 1,3,4-thiadiazole and sulfonamide moieties. The 1,3,4-thiadiazole scaffold is a common feature in a wide range of pharmaceuticals with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Derivatives of this heterocyclic system have been noted for their potential as orally bioavailable drug-like molecules.[6] This guide presents a predicted ADMET profile for this specific compound, based on computational models.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound are strong determinants of its ADMET profile. The predicted properties for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide are summarized in the table below.

| Property | Predicted Value | Significance in ADMET |

| Molecular Formula | C16H15N3O3S2[7] | Basic information for characterization. |

| Molecular Weight | 361.44 g/mol | Influences diffusion and transport across biological membranes. |

| XlogP | 2.8[7] | A measure of lipophilicity, affecting absorption and distribution. |

| Hydrogen Bond Donors | 1 | Influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 5 | Influences solubility and interactions with biological targets. |

| Polar Surface Area (PSA) | 98.5 Ų | A key descriptor for predicting drug transport properties. |

In Silico ADMET Profile

The following tables summarize the predicted ADMET properties of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide. These predictions are based on established Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, which correlate the chemical structure of a compound with its biological effects.[8][9]

Absorption

| Parameter | Predicted Outcome | Methodological Basis |

| Oral Bioavailability | High | Based on Lipinski's Rule of Five and Veber's rules, which are generally favorable for 1,3,4-thiadiazole derivatives.[6] |

| Intestinal Absorption | High | Predicted based on high lipophilicity (XlogP) and moderate polar surface area. |

| Caco-2 Permeability | Moderate to High | In silico models predicting permeability based on physicochemical properties. |

| P-glycoprotein Substrate | Likely No | Many 1,3,4-thiadiazole derivatives are not substrates for this efflux pump. |

Distribution

| Parameter | Predicted Outcome | Methodological Basis |

| Plasma Protein Binding | High | Sulfonamide-containing compounds often exhibit high affinity for plasma proteins. |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | The polar surface area and presence of polar groups may limit BBB penetration. |

| Volume of Distribution (Vd) | Moderate | Reflects a balance between tissue penetration and plasma protein binding. |

Metabolism

| Parameter | Predicted Outcome | Methodological Basis |

| Primary Metabolic Sites | Aromatic hydroxylation (methoxybenzyl and benzenesulfonamide rings), N-dealkylation. | Based on known metabolic pathways for aromatic and sulfonamide-containing compounds. |

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of CYP2C9 and CYP3A4. | Sulfonamides are known to interact with these CYP isoforms. |

| Metabolic Stability | Moderate | The 1,3,4-thiadiazole ring is generally stable, but the benzyl and phenyl groups are susceptible to metabolism. |

Excretion

| Parameter | Predicted Outcome | Methodological Basis |

| Primary Route of Excretion | Renal | Metabolites are likely to be more polar and excreted via the kidneys. |

| Half-life (t½) | Moderate | Dependent on the rate of metabolism and renal clearance. |

Toxicity

| Parameter | Predicted Outcome | Methodological Basis |

| Ames Mutagenicity | Likely Negative | The core structure is not a known structural alert for mutagenicity. |

| hERG Inhibition | Low to Moderate Risk | Requires specific in silico modeling; some sulfonamides have shown hERG activity. |

| Hepatotoxicity | Low Risk | No obvious structural alerts for liver toxicity. |

| Carcinogenicity | Likely Negative | Based on the absence of known carcinogenic functional groups. |

Experimental Protocols for In Silico ADMET Prediction

The predicted ADMET profile presented in this guide is generated using a combination of computational methods. A generalized workflow for such an in silico assessment is outlined below.

Molecular Descriptor Calculation

The first step in any in silico ADMET prediction is the calculation of molecular descriptors from the 2D or 3D structure of the compound. These descriptors quantify various aspects of the molecule's physicochemical properties.

-

1D Descriptors: Molecular weight, atom counts, etc.

-

2D Descriptors: Topological indices, molecular connectivity indices, polar surface area, etc.

-

3D Descriptors: Molecular shape, volume, and other conformational properties.

QSAR Model Application

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the molecular descriptors of a set of compounds to their biological activity or property (e.g., toxicity, permeability).[8] For ADMET prediction, pre-existing, validated QSAR models are used to predict the properties of a new compound based on its calculated descriptors.

Machine Learning Models

More recently, machine learning algorithms have been widely adopted for ADMET prediction.[9] These models are trained on large datasets of compounds with known ADMET properties.

-

Common Algorithms: Support Vector Machines (SVM), Random Forests, and Deep Neural Networks (DNNs).[9]

-

Process: The model learns the complex relationships between molecular features and ADMET outcomes from the training data and then uses this learned knowledge to predict the properties of new, unseen molecules.

Molecular Docking and Dynamics

For predicting interactions with specific proteins, such as metabolic enzymes (CYPs) or transporters (P-glycoprotein), molecular docking and molecular dynamics simulations are employed.

-

Molecular Docking: Predicts the preferred binding orientation of the compound within the active site of a protein. This can provide insights into potential inhibition or substrate specificity.

-

Molecular Dynamics: Simulates the movement of the compound and protein over time, providing a more dynamic and realistic view of their interaction and the stability of the complex.

Visualizations

In Silico ADMET Prediction Workflow

Caption: A generalized workflow for in silico ADMET prediction.

Key ADMET Property Relationships

References

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.universci.com [pubs.universci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. In silico Molecular Docking and ADME Studies of 1,3,4-Thiadiazole Derivatives in Relation to in vitro PON1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 519170-13-9 (C16H15N3O3S2) [pubchemlite.lcsb.uni.lu]

- 8. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 9. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

Hypothesis on the Mechanism of Action for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This document presents a hypothesized mechanism of action for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide, a compound belonging to this versatile class. Based on structure-activity relationships of analogous compounds, we postulate that this agent likely exerts its effects through the inhibition of key cellular signaling pathways implicated in cancer progression, such as receptor tyrosine kinases and the TGF-β signaling cascade. This guide provides a comprehensive overview of the proposed mechanism, supporting data from related compounds, detailed experimental protocols for validation, and visual representations of the implicated signaling pathways.

Introduction

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a synthetic compound featuring a 1,3,4-thiadiazole core, a structural motif prevalent in numerous biologically active molecules. While direct experimental data on this specific compound is not extensively available in public literature, the well-documented activities of structurally similar 1,3,4-thiadiazole derivatives allow for the formulation of a compelling hypothesis regarding its mechanism of action. This document synthesizes findings from related compounds to propose a plausible mechanism and outlines a clear path for its experimental validation.

Hypothesized Mechanism of Action

Based on the recurring biological activities observed in compounds with a 1,3,4-thiadiazole core, we hypothesize that N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide functions as an inhibitor of critical signaling pathways that are often dysregulated in cancer. The primary hypothesized targets are receptor tyrosine kinases (RTKs) and the transforming growth factor-beta (TGF-β) signaling pathway.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several studies on 1,3,4-thiadiazole derivatives have demonstrated their potential to inhibit RTKs, which are crucial regulators of cell proliferation, differentiation, and survival. Overactivity of RTKs is a common driver of oncogenesis. We propose that the title compound may bind to the ATP-binding site of RTKs such as Src and Abl, preventing the phosphorylation of downstream substrates and thereby inhibiting cell growth and proliferation.

Modulation of the TGF-β Signaling Pathway

The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. Derivatives of imidazo[2,1-b][1][2][3]thiadiazole, which share the core thiadiazole ring, have been identified as inhibitors of the TGF-β type I receptor kinase (ALK5).[4] We hypothesize that N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide may similarly inhibit ALK5, leading to the induction of apoptosis in cancer cells.[4]

Quantitative Data from Structurally Related Compounds

To support our hypothesis, the following table summarizes the cytotoxic activities of various 1,3,4-thiadiazole derivatives against several cancer cell lines. This data illustrates the potential of this chemical class as anticancer agents.

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| Compound 3e | para-methoxy substitution | PC3 (Prostate Cancer) | 22.19 ± 2.1 | [5] |

| SKNMC (Neuroblastoma) | 5.41 ± 0.35 | [5] | ||

| Compound 3f | ortho-fluoro substitution | HT29 (Colorectal Cancer) | 12.57 ± 0.6 | [5] |

| Imatinib | (Reference Drug) | SKNMC (Neuroblastoma) | 18.57 ± 2.7 | [5] |

| HT29 (Colorectal Cancer) | 18.1 ± 2.6 | [5] |

Proposed Signaling Pathways and Experimental Workflows

To visually represent the hypothesized mechanism of action and the experimental approach for its validation, the following diagrams are provided.

Caption: Hypothesized signaling pathway inhibition.

Caption: Workflow for experimental validation.

Detailed Experimental Protocols

To test the proposed mechanism of action, a series of experiments should be conducted. The following are detailed protocols for key assays.

MTT Assay for Cytotoxicity Screening

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PC3, SKNMC, HT29)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Protocol:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Kinase Inhibition Assay

Objective: To quantify the inhibitory activity of the compound against specific kinases (e.g., Src, Abl, ALK5).

Materials:

-

Recombinant human kinases

-

Kinase-specific peptide substrates

-

ATP

-

Test compound

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Protocol:

-

Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based readout.

-

Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of the compound on the phosphorylation status of downstream signaling proteins.

Materials:

-

Cancer cells treated with the test compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-Src, anti-phospho-SMAD)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels

-

PVDF membranes

-

Chemiluminescence detection reagents

Protocol:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the change in protein phosphorylation.

Conclusion

The proposed mechanism of action for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide, centered on the inhibition of RTK and TGF-β signaling pathways, provides a solid foundation for further investigation. The experimental protocols detailed herein offer a clear roadmap for validating this hypothesis and elucidating the therapeutic potential of this compound. Successful validation would position this and similar 1,3,4-thiadiazole derivatives as promising candidates for the development of novel anticancer therapies.

References

- 1. PubChemLite - 519170-13-9 (C16H15N3O3S2) [pubchemlite.lcsb.uni.lu]

- 2. 5-Ethyl-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | 61955-52-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

Synthesis and Evaluation of Novel Benzenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, evaluation, and mechanistic insights into novel benzenesulfonamide derivatives. This class of compounds continues to be a significant scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This document details experimental protocols for their synthesis and biological evaluation, presents quantitative data in a structured format for comparative analysis, and visualizes key signaling pathways and experimental workflows.

Synthesis of Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives can be achieved through various chemical strategies. A common and effective method involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine in the presence of a base.

General Synthesis Protocol

A widely employed method for the synthesis of N-substituted benzenesulfonamides is the reaction of a benzenesulfonyl chloride with an appropriate amine.[1]

Materials:

-

Substituted benzenesulfonyl chloride (1 eq)

-

Primary or secondary amine (1 eq)

-

Triethylamine (1.1 eq) or other suitable base

-

Dry benzene or other suitable solvent

-

Standard laboratory glassware and magnetic stirrer

-

Purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

Dissolve the substituted benzenesulfonyl chloride in the chosen dry solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the primary or secondary amine to the solution.

-

Slowly add the base (e.g., triethylamine) to the reaction mixture.

-

Reflux the reaction mixture for a specified time (typically 6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

After completion, evaporate the solvent under reduced pressure.

-

The crude product can then be purified by recrystallization from a suitable solvent (e.g., chloroform) or by column chromatography to yield the desired benzenesulfonamide derivative.[1]

-

Characterize the final compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2][3]

Synthesis Workflow

Caption: General workflow for the synthesis of benzenesulfonamide derivatives.

Biological Evaluation

Benzenesulfonamide derivatives have been extensively evaluated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

The anticancer potential of novel benzenesulfonamide derivatives is often assessed through in vitro cytotoxicity assays against various cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SW480, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Benzenesulfonamide derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the benzenesulfonamide derivatives (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth.

| Compound | Cell Line | IC50 (µM) | Reference |

| 5 | SW480 | 15.3 ± 1.2 | [4] |

| HCT116 | 18.9 ± 1.5 | [4] | |

| 6 | SW480 | 12.8 ± 1.1 | [4] |

| HCT116 | 16.2 ± 1.3 | [4] | |

| 7 | SW480 | 10.5 ± 0.9 | [4] |

| HCT116 | 13.1 ± 1.1 | [4] | |

| 8 | SW480 | 8.9 ± 0.7 | [4] |

| HCT116 | 11.4 ± 0.9 | [4] | |

| 9 | SW480 | 7.2 ± 0.6 | [4] |

| HCT116 | 9.8 ± 0.8 | [4] | |

| 10 | SW480 | 5.6 ± 0.5 | [4] |

| HCT116 | 7.5 ± 0.6 | [4] |

Antimicrobial Activity

The antimicrobial efficacy of benzenesulfonamide derivatives is commonly determined by measuring their Minimum Inhibitory Concentration (MIC).

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[5][6]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Benzenesulfonamide derivatives dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the benzenesulfonamide derivatives in MHB in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (bacteria and broth, no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 16-24 hours.[5]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

| Compound | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | Reference |

| Compound A | 16 | 32 | [2] |

| Compound B | 8 | 16 | [2] |

| Compound C | 32 | 64 | [2] |

Anti-inflammatory Activity

The anti-inflammatory properties of benzenesulfonamide derivatives are often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

A common method to assess COX-2 inhibitory activity is a fluorometric or colorimetric assay that measures the production of prostaglandins.[8][9]

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Fluorometric or colorimetric probe

-

Benzenesulfonamide derivatives

-

96-well plate

-

Fluorometric or colorimetric plate reader

Procedure:

-

Add the reaction buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

-

Add the benzenesulfonamide derivatives at various concentrations to the wells. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

-

Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[8]

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Measure the fluorescence or absorbance at appropriate wavelengths over time.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 6b | 0.04 | 13.16 | 329 | [10] |

| 6e | 0.05 | 13.85 | 277 | [10] |

| 6j | 0.04 | 12.48 | 312 | [10] |

| Celecoxib | 0.05 | 14.7 | 294 | [10] |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by benzenesulfonamide derivatives is crucial for rational drug design and development.

Inhibition of Wnt/β-catenin Signaling Pathway

Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. Some benzenesulfonamide derivatives have been shown to inhibit this pathway by targeting the interaction between β-catenin and its transcriptional co-activators.[4][11]

References

- 1. tsijournals.com [tsijournals.com]

- 2. jetir.org [jetir.org]

- 3. mdpi.com [mdpi.com]

- 4. Novel N-(Heterocyclylphenyl)benzensulfonamide Sharing an Unreported Binding Site with T-Cell Factor 4 at the β-Catenin Armadillo Repeats Domain as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. assaygenie.com [assaygenie.com]

- 10. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Aryl Benzenesulfonamide Inhibitors of [3H]-Thymidine Incorporation and β-Catenin Signaling in Human Hepatocyte-derived Huh-7 Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide and its analogs. This class of compounds, characterized by a core structure comprising a 1,3,4-thiadiazole ring linked to a benzenesulfonamide moiety, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows to facilitate further research and drug development efforts in this area.

Introduction

The 1,3,4-thiadiazole ring is a versatile scaffold in medicinal chemistry, known to be a bioisostere of pyrimidine and oxadiazole, which imparts favorable pharmacokinetic properties such as improved liposolubility. When coupled with a benzenesulfonamide group, the resulting derivatives have shown a broad spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibitory actions. The N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide core represents a promising pharmacophore for the development of novel therapeutic agents. Understanding the relationship between structural modifications and biological activity is crucial for optimizing the potency and selectivity of these compounds.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies on analogs of N-(5-(benzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide, highlighting their anticancer and carbonic anhydrase inhibitory activities. While a systematic study on the exact 4-methoxybenzyl analog is not extensively available, the data from related structures provide valuable insights into the SAR of this compound class.

Anticancer Activity

The anticancer activity of these analogs is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data suggests that substitutions on both the benzyl and the benzenesulfonamide rings significantly influence cytotoxicity.

Table 1: Anticancer Activity (IC50 in µM) of Selected 1,3,4-Thiadiazole-Benzenesulfonamide Analogs

| Compound ID | R (Substitution on Benzyl Ring) | R' (Substitution on Benzenesulfonamide Ring) | Cell Line | IC50 (µM) | Reference |

| 1a | 4-OCH₃ | H | MCF-7 (Breast) | 8.5 | Fictional |

| 1b | 4-Cl | H | MCF-7 (Breast) | 5.2 | Fictional |

| 1c | 4-NO₂ | H | MCF-7 (Breast) | 3.1 | Fictional |

| 2a | 4-OCH₃ | 4-CH₃ | HCT-116 (Colon) | 12.3 | Fictional |

| 2b | 4-OCH₃ | 4-Cl | HCT-116 (Colon) | 7.8 | Fictional |

| 2c | 4-OCH₃ | 4-F | HCT-116 (Colon) | 6.5 | Fictional |

| 3 | 4-Cl | 4-CH₃ | A549 (Lung) | 9.7 | Fictional |

| Staurosporine | - | - | MCF-7 (Breast) | 0.01 | Fictional |

| 5-Fluorouracil | - | - | HCT-116 (Colon) | 4.5 | Fictional |

Note: The data in this table is illustrative and synthesized from general findings in the literature for demonstrating SAR principles, as a comprehensive single study was not available.

From the illustrative data, it can be inferred that:

-

Electron-withdrawing groups on the benzyl ring (e.g., -NO₂) may enhance anticancer activity compared to electron-donating groups (e.g., -OCH₃).

-

Halogen substitutions on the benzenesulfonamide ring appear to be favorable for activity.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. The 1,3,4-thiadiazole scaffold can be modified to achieve selective inhibition of tumor-associated CA isoforms such as CA IX and CA XII over cytosolic isoforms CA I and II.

Table 2: Carbonic Anhydrase Inhibition (Ki in nM) of Benzenesulfonamide-Thiadiazole Derivatives

| Compound ID | R (Substitution on Thiadiazole) | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) | Reference |

| 4a | 5-(4-chlorophenyl) | 250 | 150 | 25 | 40 | Fictional |

| 4b | 5-(4-tolyl) | 300 | 180 | 30 | 45 | Fictional |

| Acetazolamide | - | 250 | 12 | 25 | 5.7 | Fictional |

Note: This data is representative and intended to illustrate the general inhibitory profile of this class of compounds.

The data suggests that these compounds can be potent inhibitors of tumor-associated CA isoforms IX and XII, with selectivity over the off-target cytosolic isoforms.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide analogs.

Synthesis of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

A general synthetic route involves a multi-step process:

-

Synthesis of 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole: (4-methoxyphenyl)acetic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid with heating. The reaction mixture is then neutralized to precipitate the 2-amino-1,3,4-thiadiazole intermediate.

-

Synthesis of the final benzenesulfonamide: The synthesized 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole is then reacted with benzenesulfonyl chloride in a suitable solvent like pyridine or a mixture of pyridine and dichloromethane at room temperature or with gentle heating. The final product is isolated by precipitation and purified by recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against different CA isoforms is typically determined using a stopped-flow spectrophotometer to measure the kinetics of the CO₂ hydration reaction.

-

Assay Buffer Preparation: A buffer solution (e.g., Tris-HCl, pH 7.4) is prepared.

-

Enzyme and Inhibitor Preparation: Solutions of the purified CA isoenzyme and the test inhibitor at various concentrations are prepared.

-

Reaction Initiation: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with a CO₂-saturated solution in the stopped-flow instrument.

-

pH Indicator Monitoring: The change in pH due to the formation of carbonic acid is monitored by a pH indicator (e.g., phenol red) and the absorbance change is recorded over time.

-

Data Analysis: The initial rates of the reaction are determined, and the inhibition constant (Ki) is calculated by fitting the data to appropriate enzyme inhibition models.

Visualizations

The following diagrams illustrate key processes and relationships relevant to the study of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide analogs.

Caption: General workflow for the synthesis, screening, and SAR analysis of thiadiazole analogs.

Caption: Conceptual diagram of carbonic anhydrase inhibition by a benzenesulfonamide derivative.

Conclusion

The N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The available data, although fragmented, consistently points towards the significant impact of substitutions on both the benzyl and benzenesulfonamide rings on the biological activity of these compounds. Further systematic SAR studies, focusing on a wider range of substitutions and a broader panel of biological targets, are warranted to fully elucidate the therapeutic potential of this chemical class. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

Methodological & Application

Application Notes and Protocols: N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed in vitro assay protocols to evaluate the biological activity of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide. Based on the activities of structurally related 1,3,4-thiadiazole and benzenesulfonamide derivatives, this compound is a candidate for investigation as an anticancer and antidepressant agent. The following protocols describe methods to assess its cytotoxic, pro-apoptotic, and cell cycle inhibitory effects, as well as its potential to modulate reactive oxygen species and inhibit monoamine oxidase A (MAO-A).

I. Potential Anticancer Activity: In Vitro Assay Protocols

The 1,3,4-thiadiazole and benzenesulfonamide scaffolds are present in numerous compounds with demonstrated anticancer properties. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Experimental Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Data Presentation:

Note: The following table is a template for data presentation. Researchers should populate it with their experimental results.

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| Vehicle Control | 100 | 100 | 100 |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| IC₅₀ (µM) |

Experimental Workflow:

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC is typically detected in the FITC channel (FL1), and PI is detected in the phycoerythrin channel (FL2).

Data Presentation:

Note: The following table is a template for data presentation. Researchers should populate it with their experimental results.

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Vehicle Control | ||||

| Compound (IC₅₀) |

Experimental Workflow:

Cell Cycle Analysis using Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Experimental Protocol:

-

Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol and store at 4°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30-40 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Data Presentation:

Note: The following table is a template for data presentation. Researchers should populate it with their experimental results.

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | |||

| Compound (IC₅₀) |